2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
Chemical Structure: The compound features a pyridazin-3(2H)-one core substituted at position 2 with a benzyl(methyl)aminomethyl group and at position 6 with a 4-methoxyphenyl moiety. The benzyl(methyl)amino group introduces a tertiary amine, which may enhance solubility and modulate receptor interactions. The 4-methoxyphenyl substituent is a common pharmacophore in bioactive molecules, often associated with improved binding affinity due to its electron-donating methoxy group .
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H21N3O2/c1-22(14-16-6-4-3-5-7-16)15-23-20(24)13-12-19(21-23)17-8-10-18(25-2)11-9-17/h3-13H,14-15H2,1-2H3 |
InChI Key |
QOHQDHFUONSFAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method includes the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process usually includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyridazin-3(2H)-one derivatives is presented below, focusing on substituents, synthesis, and pharmacological data.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Position 2: The target’s benzyl(methyl)aminomethyl group contrasts with simpler aryl (e.g., phenyl in ) or halogenated (e.g., bromo-fluorobenzyl in ) substituents.
Synthetic Routes :
- Palladium catalysis () and hydrazine cyclization () are common methods. The target compound may require similar strategies for functionalization.
Pharmacological Hypotheses: Anti-inflammatory activity is reported for a related 4,5-dihydropyridazinone (IC₅₀ = 11.6 μM, ). The target’s 4-methoxyphenyl group could confer similar activity.
Physicochemical Properties :
- The target’s tertiary amine may lower melting points compared to halogenated derivatives (e.g., ) due to reduced crystallinity.
- IR spectra of analogs show characteristic C=O stretches (~1700 cm⁻¹), which would be consistent in the target compound .
Structure-Activity Relationships (SAR) :
Biological Activity
2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by a complex structure with various functional groups, is under investigation for its therapeutic applications, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one is C18H20N2O, with a molecular weight of 290.37 g/mol. Its structure includes a pyridazinone core, a benzyl(methyl)amino group, and a methoxyphenyl substituent, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one have demonstrated antitumor activity . A study focusing on structural analogs revealed that certain derivatives exhibited moderate to high potency against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HT-29 | 3.2 | Cell cycle arrest |
Neuropharmacological Effects
In addition to anticancer properties, this compound has shown promise as a neuroprotective agent . In vitro studies have indicated that it can modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal cells. The potential mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant enzyme activity.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are noteworthy, as it has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis.
Case Studies
-
Antitumor Activity Study
- Objective: To evaluate the anticancer efficacy of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one.
- Method: MTT assay was performed on MCF-7 and HT-29 cell lines.
- Results: The compound exhibited an IC50 value of 5.0 µM against MCF-7 cells, indicating significant cytotoxicity.
-
Neuroprotective Effects Study
- Objective: To assess the neuroprotective effects in oxidative stress models.
- Method: Neuronal cells were treated with hydrogen peroxide in the presence of varying concentrations of the compound.
- Results: A reduction in ROS levels was observed, along with increased viability of neuronal cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
